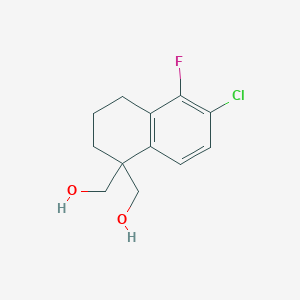
(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is an organic compound with the molecular formula C12H15ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on a tetrahydronaphthalene ring, along with two hydroxymethyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, while the hydroxymethyl groups can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
(5-Fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the chloro substituent, leading to different chemical and biological properties.
1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks both chloro and fluoro substituents, resulting in a less reactive compound.
Uniqueness
The presence of both chloro and fluoro substituents in (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol makes it unique compared to its analogs.
Properties
Molecular Formula |
C12H14ClFO2 |
|---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
[6-chloro-5-fluoro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H14ClFO2/c13-10-4-3-9-8(11(10)14)2-1-5-12(9,6-15)7-16/h3-4,15-16H,1-2,5-7H2 |
InChI Key |
XANUHIQGOZGSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)Cl)C(C1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



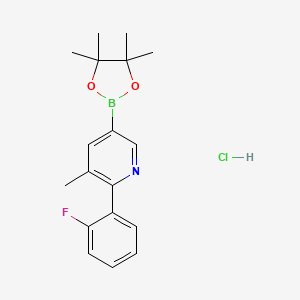
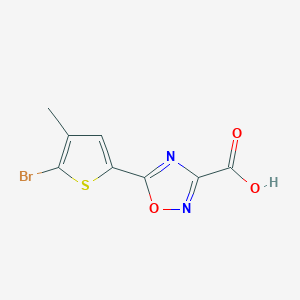
![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)
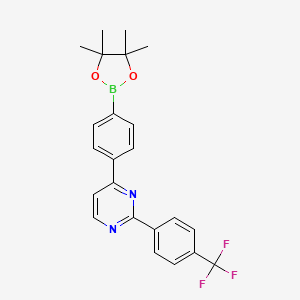



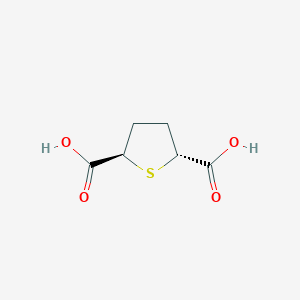
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)

![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)
